p-Methoxyperbenzoic acid
Description
Role and Significance as an Oxidizing Agent in Organic Chemistry
The primary role of p-Methoxyperbenzoic acid in organic chemistry is to act as an oxidizing agent, specifically as a source of an electrophilic oxygen atom. This reactivity is harnessed in several key synthetic operations. Though less common than its meta-substituted isomer, m-chloroperbenzoic acid (m-CPBA), p-MPBA offers an alternative for specific applications where its electronic properties may be advantageous. chemistryscore.com The para-methoxy group, being an electron-donating group, can influence the reactivity and selectivity of the peracid.
Peroxycarboxylic acids are potent oxidants utilized in various chemical processes. nih.gov Their utility stems from the weak oxygen-oxygen bond, which readily cleaves to deliver an oxygen atom to other molecules. chemistryscore.com This capability is central to important transformations such as the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters. beilstein-journals.orgwikipedia.org
Historical Context and Evolution of Peracid Reagents in Organic Synthesis
The history of peracid reagents is intrinsically linked to the broader development of oxidation chemistry. The discovery of the Baeyer-Villiger oxidation in 1899 by Adolf von Baeyer and Victor Villiger marked a pivotal moment, demonstrating the ability of peracids to oxidize ketones to esters. beilstein-journals.orgthieme.de This reaction laid the groundwork for the extensive use of peroxy compounds in synthesis.
Initially, reagents like Caro's acid (peroxymonosulfuric acid) were employed. beilstein-journals.org Over time, the focus shifted towards organic peroxyacids, which offered better solubility in organic solvents and greater selectivity. The development and popularization of reagents like perbenzoic acid and later, m-chloroperbenzoic acid (m-CPBA), provided chemists with more stable and versatile tools for a range of oxidative transformations. masterorganicchemistry.com The introduction of various substituted perbenzoic acids, including this compound, represents a further refinement, allowing for the fine-tuning of reactivity and selectivity based on the electronic nature of the substituents. epo.orggoogleapis.com
The evolution of these reagents has also been driven by the need for milder reaction conditions and greater functional group tolerance. The in-situ generation of peracids from carboxylic acids and hydrogen peroxide is one such advancement that avoids the need to handle potentially unstable concentrated peracid solutions. orgsyn.org
Comparative Analysis with Other Peroxycarboxylic Acids
The utility of this compound can be best understood through a comparative analysis with other commonly used peroxycarboxylic acids. The reactivity of a peroxyacid is influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the peroxy oxygen, making the peracid a stronger oxidizing agent. Conversely, electron-donating groups decrease this electrophilicity.
| Peroxycarboxylic Acid | Abbreviation | Key Characteristics |
| This compound | p-MPBA | Contains an electron-donating methoxy (B1213986) group, making it a milder oxidizing agent compared to m-CPBA. |
| m-Chloroperbenzoic acid | m-CPBA | Features an electron-withdrawing chloro group, enhancing its oxidizing power. It is a widely used, commercially available, and relatively stable crystalline solid. chemistryscore.comwikipedia.org |
| Peracetic acid | PAA | A simple aliphatic peroxyacid, it is a strong and often less selective oxidizing agent. It is commercially available as a solution in acetic acid. wikipedia.orgwateroperator.org |
| Trifluoroperacetic acid | TFPAA | Contains a strongly electron-withdrawing trifluoromethyl group, making it a highly reactive and potent oxidizing agent, capable of oxidizing even less reactive substrates. wikipedia.orgwikiwand.com |
Reactivity and Selectivity:
The oxidizing power of these peracids generally follows the order: TFPAA > m-CPBA > Peracetic Acid > p-MPBA. The electron-donating para-methoxy group in p-MPBA reduces the acidity of the peroxyacid and the electrophilicity of the terminal oxygen atom, rendering it a milder and potentially more selective oxidizing agent than m-CPBA. This can be advantageous in reactions where a highly reactive oxidant might lead to side reactions or over-oxidation.
In contrast, the electron-withdrawing chlorine atom in m-CPBA makes it a more powerful oxidant than p-MPBA. masterorganicchemistry.com Trifluoroperacetic acid is an even stronger oxidant due to the potent electron-withdrawing nature of the trifluoromethyl group, enabling it to perform oxidations that are difficult with other peracids. wikipedia.org Peracetic acid, being an aliphatic peroxyacid, is also a strong oxidant but can be less selective in complex molecules. wikipedia.org The choice of peracid, therefore, depends on the specific requirements of the chemical transformation, balancing reactivity with the need for selectivity and functional group compatibility.
Structure
3D Structure
Properties
CAS No. |
940-10-3 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-methoxybenzenecarboperoxoic acid |
InChI |
InChI=1S/C8H8O4/c1-11-7-4-2-6(3-5-7)8(9)12-10/h2-5,10H,1H3 |
InChI Key |
IAPQCQCJCOIPGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OO |
Origin of Product |
United States |
Oxidation Reactions Mediated by P Methoxyperbenzoic Acid
Epoxidation Chemistry
The conversion of alkenes to epoxides, three-membered cyclic ethers, is a fundamental transformation in organic chemistry. p-Methoxyperbenzoic acid is an effective reagent for this process, offering a reliable method for the introduction of an oxygen atom across a carbon-carbon double bond.
Mechanistic Pathways of Alkene Epoxidation by this compound
The epoxidation of alkenes by this compound is widely accepted to proceed through a concerted, single-step mechanism, often referred to as the "butterfly mechanism". In this pathway, the peroxyacid transfers an oxygen atom to the alkene, forming the epoxide and the corresponding carboxylic acid, p-methoxybenzoic acid, as a byproduct.
The reaction is initiated by the electrophilic oxygen of the peroxyacid's O-O bond attacking the nucleophilic π-bond of the alkene. Simultaneously, a series of bond formations and breakages occur in a cyclic transition state. This involves the formation of two new carbon-oxygen bonds in the epoxide, the cleavage of the weak oxygen-oxygen bond in the peroxyacid, the breaking of the alkene's π-bond, and the transfer of the acidic proton from the peroxyacid to its own carbonyl oxygen. This concerted nature ensures that the reaction is stereospecific. masterorganicchemistry.comresearchgate.netlancs.ac.uk
Stereo- and Regioselectivity in Epoxidation Reactions
The spatial arrangement of atoms in the products of a chemical reaction is a critical aspect of its utility. In the context of epoxidation with this compound, both stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site in a molecule with multiple reactive sites) are important considerations.
The inherent stereochemistry of the starting alkene is directly translated to the epoxide product. This is a direct consequence of the concerted mechanism, where the oxygen atom is delivered to one face of the double bond in a syn-addition. masterorganicchemistry.com For example, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. masterorganicchemistry.com
The steric environment around the double bond also plays a crucial role in determining the facial selectivity of the epoxidation. The peroxyacid will preferentially approach the less sterically hindered face of the alkene. orientjchem.org This is particularly evident in the epoxidation of cyclic alkenes, where bulky substituents can direct the incoming oxidizing agent to the opposite face of the ring.
In terms of regioselectivity, this compound will preferentially epoxidize the more electron-rich (i.e., more substituted) double bond in a molecule containing multiple alkenes. This is because the electron-donating alkyl groups on the double bond increase its nucleophilicity, making it more susceptible to attack by the electrophilic peroxyacid.
| Alkene Substrate | Major Epoxide Product | Key Selectivity Factor |
|---|---|---|
| cis-2-Butene | cis-2,3-Epoxybutane | Stereospecificity (retention of cis geometry) |
| trans-2-Butene | trans-2,3-Epoxybutane | Stereospecificity (retention of trans geometry) |
| Limonene | 1,2-Epoxide (at the more substituted double bond) | Regioselectivity (more electron-rich double bond reacts) |
| Norbornene | exo-Epoxynorbornane | Stereoselectivity (attack from the less hindered exo face) |
The choice of solvent can influence the stereochemical outcome of epoxidation reactions. While non-polar, aprotic solvents like chloroform (B151607) and dichloromethane (B109758) are commonly used, the polarity and hydrogen-bonding capability of the solvent can affect the transition state of the reaction and, consequently, the diastereomeric ratio of the products. For instance, in the epoxidation of certain steroidal alkenes, the choice of solvent has been shown to alter the ratio of α- and β-epoxides formed.
| Substrate | Solvent | Diastereomeric Ratio (α-epoxide : β-epoxide) |
|---|---|---|
| Cholesteryl Acetate | Benzene | Observed variation in ratio |
| Cholesteryl Acetate | Chloroform | Observed variation in ratio |
| Cholesteryl Acetate | Diethyl Ether | Observed variation in ratio |
Scope and Limitations of Epoxidation with this compound
This compound is a versatile reagent capable of epoxidizing a wide range of alkenes, including mono-, di-, tri-, and tetra-substituted olefins. The reaction generally proceeds under mild conditions and is tolerant of many other functional groups.
However, there are limitations to its application. Electron-deficient alkenes, such as α,β-unsaturated ketones, are generally poor substrates for epoxidation with peroxyacids like p-MPBA. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack. In such cases, alternative methods like nucleophilic epoxidation are often employed.
Steric hindrance can also be a significant limitation. Highly hindered alkenes may react very slowly or not at all. In situations where a molecule contains both an alkene and a more reactive functional group towards oxidation (e.g., an aldehyde), chemoselectivity can be an issue, potentially leading to a mixture of products. wikipedia.org
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones, through the insertion of an oxygen atom adjacent to the carbonyl group. This compound is a commonly used peroxyacid for this transformation. organic-chemistry.orghappycampus.com
The reaction mechanism begins with the protonation of the carbonyl oxygen of the ketone by the peroxyacid, which activates the ketone towards nucleophilic attack. The peroxyacid then adds to the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. organic-chemistry.orgorganicchemistrytutor.com The key step of the reaction is the subsequent concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen of the peroxide linkage, with the simultaneous departure of the p-methoxybenzoate anion as a leaving group. organic-chemistry.orgorganicchemistrytutor.com Finally, deprotonation of the resulting oxonium ion yields the ester or lactone product. organic-chemistry.org
A crucial aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the relative "migratory aptitude" of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. This is because there is a partial positive charge that develops on the migrating group in the transition state. The general order of migratory aptitude is: happycampus.comadichemistry.comjk-sci.com
Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl
This predictable regioselectivity makes the Baeyer-Villiger oxidation a valuable tool in organic synthesis. The stereochemistry of the migrating group is retained throughout the reaction. adichemistry.com
| Migrating Group Type | Relative Migratory Aptitude | Example Migrating Group |
|---|---|---|
| Tertiary Alkyl | Highest | tert-Butyl |
| Secondary Alkyl | High | Isopropyl, Cyclohexyl |
| Phenyl | Moderate | -C6H5 |
| Primary Alkyl | Low | Ethyl, n-Propyl |
| Methyl | Lowest | -CH3 |
Detailed Mechanistic Investigation of the Baeyer-Villiger Rearrangement
The mechanism of the Baeyer-Villiger oxidation mediated by this compound is a concerted process that has been extensively studied. It involves the initial reaction of the peroxyacid with the ketone, followed by a migratory insertion of an oxygen atom.
Following the formation of the Criegee intermediate, a concerted rearrangement takes place. One of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom of the peroxy group. This migration is accompanied by the cleavage of the weak oxygen-oxygen bond, leading to the departure of a carboxylate anion, in this case, p-methoxybenzoate. This migratory step is generally considered the rate-determining step of the reaction. wikipedia.org
A crucial aspect of this migration is the retention of stereochemistry at the migrating center. If the migrating group is chiral, its stereochemical configuration is preserved in the final ester or lactone product. pitt.edu This stereospecificity is a key feature of the Baeyer-Villiger oxidation and is attributed to the concerted nature of the migration, where the bond-breaking and bond-forming events occur simultaneously, precluding the formation of a discrete, racemizing intermediate. The migrating group must also be positioned anti-periplanar to the O-O bond of the peroxyacid in the transition state to allow for proper orbital overlap for the migration to occur. wikipedia.orgpitt.edu
Regioselectivity and Migratory Aptitudes of Substrates
When an unsymmetrical ketone is subjected to the Baeyer-Villiger oxidation with this compound, the regioselectivity of the reaction is determined by the inherent migratory aptitude of the substituents attached to the carbonyl group. The group that is more capable of stabilizing a partial positive charge in the transition state will preferentially migrate. This leads to a well-established order of migratory aptitude. organic-chemistry.orgadichemistry.com
General Order of Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Relative Migratory Aptitude |
|---|---|
| Tertiary alkyl | Highest |
| Cyclohexyl | High |
| Secondary alkyl | High |
| Phenyl (Aryl) | Medium |
| Primary alkyl | Low |
This table provides a generalized order of migratory aptitude for various substituent groups in the Baeyer-Villiger oxidation.
For instance, in the oxidation of a ketone with both a tertiary alkyl group and a primary alkyl group, the tertiary alkyl group will migrate in preference to the primary alkyl group. This predictability makes the Baeyer-Villiger oxidation a powerful tool for regioselective synthesis.
Studies on the Baeyer-Villiger reaction of 3-ketosteroids using the closely related m-chloroperoxybenzoic acid have provided detailed insights into how conformational effects can influence this inherent migratory aptitude. For 3-keto-5α-steroids, the reaction is highly regiospecific. However, with 3-keto-5β-steroids, the reaction becomes completely unselective, indicating that subtle changes in the steroid's conformation can significantly impact the transition state of the Criegee rearrangement and thus the regiochemical outcome. nih.govport.ac.uk
Synthetic Utility in Ester and Lactone Formation
The formation of esters and lactones from ketones using this compound is a synthetically powerful transformation primarily achieved through the Baeyer-Villiger oxidation. This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively inserting an oxygen atom to convert acyclic ketones into esters and cyclic ketones into lactones.
The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on this activated carbon, leading to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. The reaction proceeds through a concerted rearrangement where one of the substituent groups on the ketone migrates to the adjacent peroxide oxygen, concurrently displacing a molecule of p-methoxybenzoic acid. This migration step is typically the rate-determining step of the reaction. Finally, deprotonation of the resulting oxocarbenium ion yields the final ester or lactone product.
A key feature of the Baeyer-Villiger oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl (phenyl) > primary alkyl > methyl. This selectivity allows for the controlled synthesis of specific ester isomers from unsymmetrical ketones. Furthermore, the migration occurs with complete retention of the stereochemistry at the migrating center.
When applied to cyclic ketones, the reaction provides an efficient route to lactones, which are cyclic esters. This ring-expansion reaction is a valuable tool in the synthesis of various natural products and complex organic molecules.
Table 1: Examples of Baeyer-Villiger Oxidations
| Starting Ketone | Oxidizing Agent | Product | Product Type |
| Cyclohexanone | This compound | ε-Caprolactone | Lactone |
| Acetophenone | This compound | Phenyl acetate | Ester |
| 2-Methyl-3-pentanone | This compound | Isopropyl propanoate | Ester |
| Camphor | This compound | 1,7,7-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one | Lactone |
Other Selective Oxidation Reactions
Beyond the Baeyer-Villiger oxidation, this compound is a versatile reagent capable of effecting a range of other selective oxidation reactions on various organic functionalities.
Oxidation of Specific Organic Functionalities
This compound can selectively oxidize heteroatoms such as sulfur, nitrogen, and selenium, as well as activated aromatic rings.
Sulfides: Sulfides are readily oxidized by this compound. The reaction can be controlled to produce either sulfoxides or sulfones with high selectivity. google.com The use of one molar equivalent of the peroxyacid, typically at low temperatures, favors the formation of the corresponding sulfoxide (B87167). google.com If an excess of the oxidant (two or more equivalents) is used, the oxidation proceeds further to yield the sulfone. google.com
Amines: The oxidation of amines with peroxyacids can lead to several products depending on the amine's structure (primary, secondary, or tertiary) and the reaction conditions. Tertiary amines are oxidized to amine oxides. Primary aromatic amines can be oxidized to nitroso or nitro compounds. libretexts.org
Selenides: Alkyl phenyl selenides can be oxidized with an excess of a peroxyacid in an alcohol solvent to substitute the phenylselenium group with an alkoxy group, forming an ether. rsc.org This contrasts with the more common selenoxide elimination that forms olefins, showcasing a different reaction pathway facilitated by the peroxyacid. rsc.org
Phenols: Activated aromatic compounds, such as phenols and their methoxy-substituted derivatives, can be hydroxylated by peroxyacids. nih.gov The reaction proceeds as an electrophilic aromatic substitution, where the regioselectivity is guided by the existing substituents on the ring. nih.gov Depending on the substrate and conditions, phenols can also be oxidized to quinones. researchgate.net
Table 2: Oxidation of Various Organic Functionalities
| Substrate | Functionality | Oxidant | Product(s) |
| Thioanisole | Sulfide (B99878) | 1 equiv. This compound | Methyl phenyl sulfoxide |
| Thioanisole | Sulfide | 2 equiv. This compound | Methyl phenyl sulfone |
| Triethylamine | Tertiary Amine | This compound | Triethylamine N-oxide |
| Aniline | Primary Aromatic Amine | This compound | Nitrosobenzene / Nitrobenzene |
| 1-Phenylselanyloctane | Selenide | This compound (in Methanol) | 1-Methoxyoctane |
| 1,3-Dimethoxybenzene | Activated Aromatic | This compound | 2,4-Dimethoxyphenol |
Chemoselectivity in Multi-Functionalized Systems
A significant advantage of using this compound is its high degree of chemoselectivity, allowing for the oxidation of a specific functional group within a complex molecule containing multiple reactive sites.
The Baeyer-Villiger oxidation itself demonstrates this principle. For instance, α,β-unsaturated ketones can be converted to the corresponding unsaturated esters or lactones without epoxidation of the carbon-carbon double bond, a common side reaction with many strong oxidizing agents. This selectivity is crucial in multi-step syntheses where preserving the integrity of other functional groups is essential.
Similarly, the oxidation of a sulfide to a sulfoxide or sulfone can often be achieved in the presence of other oxidizable groups, such as alcohols or alkenes, by carefully controlling the reaction conditions (e.g., temperature and stoichiometry). For example, it is possible to selectively oxidize a sulfide within a molecule that also contains an allylic group, which might otherwise be susceptible to oxidation. The mild conditions under which peroxyacids operate contribute significantly to this high chemoselectivity, making this compound a valuable tool for the selective modification of multi-functionalized organic compounds.
Mechanistic Elucidations and Stereochemical Control in P Methoxyperbenzoic Acid Reactions
Elucidation of Transition State Structures
The commonly accepted mechanism for alkene epoxidation by peroxy acids is the "butterfly mechanism," first proposed by Bartlett. This model describes a concerted process involving a cyclic, intramolecularly hydrogen-bonded transition state. mdma.chleah4sci.com In this transition state, the peroxy acid transfers an oxygen atom to the alkene, forming the epoxide and a molecule of the corresponding carboxylic acid in a single step. youtube.com
Computational and theoretical studies have further refined the understanding of this transition state. Two primary geometries are often considered: a planar approach and a spiro orientation. mdma.ch
Planar Transition State: In this model, the peroxy acid approaches the alkene in a way that the O-O-C=O dihedral angle is close to 0°, resembling a butterfly-like conformation.
Spiro Transition State: This model involves a non-planar approach where the peroxy acid is oriented almost perpendicularly to the alkene plane. mdma.chnih.gov
For the epoxidation of alkenes with peroxyformic acid, density functional theory (DFT) calculations have shown that the transition state is symmetrical with nearly identical forming C-O bond distances. researchgate.net While specific computational studies exclusively on p-methoxyperbenzoic acid are not extensively detailed in the literature, its behavior is expected to parallel that of other substituted peroxybenzoic acids. The geometry of the system at the transition state is inferred to be a spiro arrangement, where the electron-rich double bond of the alkene attacks one of the peroxidic oxygens. nih.gov The transition structure for the oxidation of ethylene (B1197577) with both neutral and complexed peroxyformic acid involves a symmetrical spiro orientation, leading to the formation of an epoxide. mdma.ch
Kinetic Studies and Reaction Rate Determinants
Kinetic studies of epoxidation reactions reveal that they are typically second-order, being first-order in both the alkene and the peroxy acid. The rate of the reaction is significantly influenced by the nature of both reactants.
The reaction is facilitated by:
Electron-donating substituents on the alkene: These groups increase the nucleophilicity of the C=C double bond, making it more susceptible to electrophilic attack by the peroxy acid. mdma.ch
Electron-withdrawing substituents on the peroxy acid: These groups enhance the electrophilicity of the peroxy acid, making it a more potent oxidizing agent. mdma.ch
The Hammett equation, which provides a linear free-energy relationship, is a valuable tool for quantifying the effect of substituents on the reaction rate. wikipedia.orgviu.ca For the epoxidation of styrenes with various substituted peroxybenzoic acids, a linear Hammett relationship is observed. researchgate.net The reaction constant, ρ, in the Hammett equation describes the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org
A negative value for ρ indicates that the reaction is favored by electron-donating groups on the reactant being substituted. When studying the effect of substituents on the peroxybenzoic acid, the reaction is accelerated by electron-withdrawing groups, which corresponds to a positive ρ value. Conversely, when examining substituents on the alkene (like styrene), the reaction rate is enhanced by electron-donating groups, resulting in a negative ρ value. For the epoxidation of substituted styrenes by methylrhenium trioxide-catalyzed hydrogen peroxide, a Hammett plot correlating the rate constants with σ+ gave a ρ value of -0.93 ± 0.05, indicating the buildup of positive charge in the transition state and the electrophilic nature of the oxidant. researchgate.net
Table 1: Relative Reactivity of Peroxy Acids in Epoxidation (This table is illustrative, based on electronic principles, as direct comparative kinetic data under identical conditions is not provided in the search results.)
| Peroxy Acid | Substituent | Electronic Effect of Substituent | Expected Relative Rate |
| p-Nitroperoxybenzoic acid | p-NO₂ | Electron-withdrawing | Fastest |
| m-Chloroperoxybenzoic acid | m-Cl | Electron-withdrawing | Fast |
| Peroxybenzoic acid | H | Neutral | Intermediate |
| This compound | p-OCH₃ | Electron-donating | Slowest |
Influence of Electronic and Steric Factors on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by a combination of electronic and steric factors.
The rate of epoxidation is sensitive to the electronic nature of the substituents on the peroxybenzoic acid. Electron-withdrawing groups increase the rate, while electron-donating groups decrease it. mdma.chlibretexts.org This is consistent with the mechanism where the peroxy acid acts as an electrophile. The p-methoxy group, being electron-donating, deactivates the peroxy acid towards electrophilic attack, leading to a slower reaction rate compared to unsubstituted peroxybenzoic acid or m-CPBA.
Steric Factors: Steric hindrance plays a crucial role in the stereoselectivity of epoxidation. The peroxy acid will preferentially approach the less sterically hindered face of the double bond. This principle is fundamental to predicting the stereochemical outcome of epoxidations on complex molecules like steroids or substituted cyclohexenes. The reaction is highly stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. A cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide. youtube.com This is a direct consequence of the concerted mechanism, where the two C-O bonds form simultaneously from the same side of the original alkene plane. leah4sci.comyoutube.com
The general trend is that the rate of epoxidation increases with the number of alkyl groups on the olefinic carbons, reflecting the increased nucleophilicity of the double bond. nih.gov However, bulky substituents near the double bond can sterically hinder the approach of the peroxy acid, slowing the reaction and directing the attack to the more accessible face of the alkene.
Table 2: Summary of Influential Factors
| Factor | Influence on... | Description |
| Electronic (Alkene) | Reactivity | Electron-donating groups on the alkene increase the reaction rate by enhancing its nucleophilicity. mdma.ch |
| Electronic (Peroxy Acid) | Reactivity | Electron-withdrawing groups on the peroxy acid increase the rate by enhancing its electrophilicity. The p-methoxy group is donating, thus slowing the reaction relative to m-CPBA. mdma.chlibretexts.org |
| Steric (Alkene) | Selectivity | The peroxy acid attacks the less sterically hindered face of the double bond, controlling the stereochemical outcome of the product. |
| Stereochemistry | Product Formation | The reaction is a syn-addition, preserving the cis or trans geometry of the starting alkene in the resulting epoxide. youtube.com |
Computational and Theoretical Investigations of P Methoxyperbenzoic Acid Reactivity
Quantum Chemical Approaches to Reaction Mechanisms
Quantum chemical calculations have been instrumental in elucidating the intricate details of reaction mechanisms involving peroxy acids like p-MPBA. These methods allow for the characterization of transition states and intermediates that are often difficult to observe experimentally.
Density Functional Theory (DFT) has emerged as a powerful tool for studying the reaction pathways of epoxidation reactions involving peroxy acids. DFT calculations, particularly using functionals like B3LYP, have been successfully employed to model the epoxidation of various alkenes. nih.gov Studies on analogous systems, such as the epoxidation of norbornene derivatives with peroxyformic acid, have revealed detailed information about the geometry of the transition states. nih.gov
For the epoxidation of alkenes with peroxy acids, a concerted mechanism is generally accepted, often referred to as the "butterfly" transition state. masterorganicchemistry.com DFT studies have been crucial in confirming the nature of this transition state, where the oxygen transfer from the peroxy acid to the alkene occurs in a single step. wayne.edu The calculations help in determining the bond lengths and angles of the atoms involved in the transition state, providing a quantitative picture of the reaction coordinate.
For instance, DFT studies on the epoxidation of simple alkenes have shown that the transition state can adopt either a spiro or a planar geometry, depending on the substrate and the peroxy acid. nih.govresearchgate.net In the case of p-MPBA, the electronic nature of the methoxy (B1213986) group is expected to influence the electrophilicity of the peroxy acid and, consequently, the activation barrier of the reaction. DFT calculations can precisely quantify these electronic effects on the reaction pathway.
| Computational Method | Key Findings for Peroxy Acid Epoxidation | Relevance to p-Methoxyperbenzoic Acid |
| DFT (B3LYP) | Characterization of the "butterfly" transition state. masterorganicchemistry.comwayne.edu | Provides a framework for understanding the concerted mechanism of oxygen transfer from p-MPBA. |
| Elucidation of spiro vs. planar transition state geometries. nih.govresearchgate.net | Helps in predicting the preferred transition state geometry for p-MPBA with different alkene substrates. | |
| Calculation of activation barriers and reaction energies. nih.gov | Allows for the quantitative prediction of the reactivity of p-MPBA and the influence of the methoxy group. |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for studying reaction energetics. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer benchmark-quality data for energetic profiles and the stability of intermediates.
Ab initio calculations have been used to investigate the potential energy surfaces of epoxidation reactions. wayne.edu These calculations can accurately predict the energies of reactants, transition states, and products, thereby providing a comprehensive energetic profile of the reaction. This information is critical for understanding the kinetics and thermodynamics of the reaction.
For reactions involving p-MPBA, ab initio calculations can be used to refine the understanding of the electronic structure of the transition state and any potential intermediates. For example, these methods can help to elucidate the nature and extent of charge transfer between the peroxy acid and the alkene at the transition state.
Modeling of Stereochemical Outcomes and Selectivity
A significant aspect of p-MPBA's utility in organic synthesis is its ability to effect stereoselective transformations. Computational modeling plays a crucial role in understanding and predicting the stereochemical outcomes of these reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred reaction pathway and the major product can be predicted.
For example, in the epoxidation of chiral alkenes, p-MPBA can approach the double bond from two different faces, leading to the formation of two diastereomeric epoxides. Computational models can calculate the activation energies for both approaches. The transition state with the lower activation energy will be favored, thus determining the stereoselectivity of the reaction. nih.govswarthmore.edu These models often take into account steric and electronic interactions between the substrate and the peroxy acid.
Role of Solvation Models in Predicting Reactivity
Reactions involving p-MPBA are typically carried out in a solvent, and the solvent can have a significant impact on the reaction rate and selectivity. Computational solvation models are therefore essential for accurately predicting the reactivity of p-MPBA in solution.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. osti.gov These models are computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. By incorporating these models into quantum chemical calculations, it is possible to obtain more realistic energetic profiles for reactions in solution.
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. dntb.gov.ua For p-MPBA, explicit solvent molecules can interact with the peroxy acid group, potentially influencing its reactivity and the stability of the transition state.
| Solvation Model | Description | Application to this compound Reactivity |
| Implicit (e.g., PCM) | Solvent is treated as a continuous dielectric medium. osti.gov | Efficiently accounts for bulk solvent effects on the energetics of p-MPBA reactions. |
| Explicit | Individual solvent molecules are included in the calculation. dntb.gov.ua | Provides detailed insights into specific hydrogen bonding and other interactions between the solvent and p-MPBA. |
Prediction of Novel Reactivity and Substrate Scope
Computational and theoretical investigations are not limited to understanding known reactions but can also be used to predict novel reactivity and expand the substrate scope of p-MPBA. By performing computational screening of various potential substrates, it is possible to identify new classes of compounds that may undergo efficient reactions with p-MPBA.
For example, theoretical calculations can be used to explore the feasibility of p-MPBA participating in reactions other than epoxidation, such as Baeyer-Villiger oxidations or the oxidation of heteroatoms. By calculating the reaction barriers for these hypothetical reactions, computational chemistry can guide experimental efforts towards the discovery of new synthetic methodologies. Furthermore, these studies can help in designing modified versions of p-MPBA with enhanced reactivity or selectivity for specific applications.
Strategic Applications of P Methoxyperbenzoic Acid in Complex Molecule Synthesis
Applications in Total Synthesis of Natural Products
The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring the development of novel synthetic strategies and the use of highly selective reagents. p-Methoxyperbenzoic acid has proven to be a valuable tool in this endeavor, primarily through its application in two key transformations: the Baeyer-Villiger oxidation and epoxidation reactions.
The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is a powerful method for ring expansion and the introduction of oxygen heteroatoms into a carbon skeleton. rsc.orgwikipedia.orgnih.gov This reaction is particularly useful in the synthesis of macrolactones and other complex cyclic systems found in many natural products. rsc.org The regioselectivity of the Baeyer-Villiger oxidation is a key feature, with the migratory aptitude of the substituents on the ketone determining the structure of the resulting ester or lactone. organic-chemistry.orgjk-sci.com The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com
A notable example where a related peroxy acid, m-chloroperbenzoic acid (m-CPBA), is employed in a manner analogous to p-MPBA is in the total synthesis of the antifungal and cytotoxic natural product (+)-crocacin C. nku.edunih.govsci-hub.se In such syntheses, the Baeyer-Villiger oxidation can be a crucial step for constructing the core ring structure or for introducing key functional groups that are later elaborated.
Epoxidation of alkenes is another cornerstone of natural product synthesis, providing a direct route to highly reactive epoxide intermediates. nih.gov These epoxides can be readily opened by a variety of nucleophiles to introduce new functional groups with defined stereochemistry. This compound is an effective reagent for this transformation, often exhibiting high levels of stereoselectivity, particularly in the case of allylic alcohols where the hydroxyl group can direct the epoxidation to one face of the double bond. wikipedia.orgnih.govmdpi.com This directed epoxidation is a powerful strategy for controlling the stereochemistry of adjacent chiral centers, a common challenge in the synthesis of complex natural products. wikipedia.org
The synthesis of marine natural products, which often feature complex polyether frameworks, frequently relies on iterative epoxidation and ring-opening sequences. mdpi.comnih.govmdpi.com this compound and its analogs are well-suited for these strategies, enabling the controlled construction of the intricate oxygenated backbones of these molecules.
Integration into Cascade and Domino Reaction Sequences
Cascade and domino reactions, in which multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to the rapid assembly of molecular complexity. The integration of this compound into such sequences allows for the in situ generation and subsequent reaction of key intermediates, thereby streamlining synthetic routes and minimizing purification steps.
One potential application of this compound in a domino sequence is a ring-opening/epoxidation reaction. nus.edu.sg For instance, a cyclic precursor could be opened under the reaction conditions to reveal an alkene, which is then immediately epoxidized by p-MPBA present in the same pot. This type of transformation can be particularly useful for accessing complex polycyclic systems in a single step. While specific examples detailing this compound in such sequences are not abundant in the literature, the concept is well-established with other peroxy acids and reactive intermediates.
The Baeyer-Villiger oxidation can also be incorporated into cascade sequences. For example, the oxidation of a bicyclic ketone could lead to a lactone that is predisposed to undergo a subsequent rearrangement or cyclization, all in a single reaction vessel. The ability of this compound to effect clean and high-yielding oxidations makes it an attractive candidate for such complex transformations.
The key to successfully integrating this compound into cascade reactions is the careful design of the substrate and the precise control of reaction conditions to ensure that the desired sequence of events occurs in a controlled manner.
Stereoselective and Regioselective Transformations in Multi-Step Syntheses
The ability to control stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. This compound offers excellent levels of control in both of these areas, making it a valuable reagent in multi-step synthetic campaigns.
Stereoselective Transformations:
The epoxidation of alkenes with this compound is a stereospecific reaction, meaning that the stereochemistry of the starting alkene is transferred to the product epoxide. masterorganicchemistry.com For example, a cis-alkene will give a cis-epoxide, while a trans-alkene will yield a trans-epoxide. This predictability is crucial for controlling the relative stereochemistry of the final product.
Furthermore, in the case of allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same face of the double bond, a phenomenon known as syn-epoxidation. wikipedia.orgnih.govorganic-chemistry.org This directing effect is due to hydrogen bonding between the alcohol and the incoming peroxy acid, leading to a highly ordered transition state. This allows for the diastereoselective synthesis of epoxy alcohols, which are versatile chiral building blocks. mdpi.comgoogle.comencyclopedia.pub The stereoselectivity of this reaction is often very high, making it a reliable method for setting stereocenters. nih.govmdpi.com
Regioselective Transformations:
The Baeyer-Villiger oxidation is a highly regioselective reaction. organic-chemistry.orgsigmaaldrich.comresearchgate.net When an unsymmetrical ketone is treated with this compound, the oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon. jk-sci.comyoutube.com This regioselectivity is governed by the relative migratory aptitude of the two groups attached to the carbonyl. The predictable nature of this migration allows for the selective synthesis of one constitutional isomer over the other.
This regioselectivity is particularly important in the synthesis of complex molecules where multiple ketone functionalities may be present. By carefully considering the migratory aptitudes of the various substituents, it is possible to selectively oxidize one ketone over another, or to control the outcome of the ring expansion of a cyclic ketone.
Synthesis of Advanced Intermediates
The synthesis of complex target molecules often proceeds through the construction of advanced intermediates, which are then elaborated in the final stages of the synthesis. This compound is frequently employed in the synthesis of such intermediates, particularly those containing chiral epoxides or lactones.
Chiral epoxides are highly valuable synthetic intermediates due to their ability to undergo stereospecific ring-opening reactions with a wide range of nucleophiles. youtube.comyoutube.com The epoxidation of a prochiral alkene with a chiral catalyst or the diastereoselective epoxidation of a chiral alkene with this compound can provide access to enantiomerically enriched epoxides. These chiral epoxides can then be used to introduce new stereocenters with high fidelity, a key strategy in asymmetric synthesis. mdpi.com
For example, the synthesis of chiral β-lactam antibiotics often involves the use of chiral epoxybutyrates as key intermediates. google.com These intermediates can be prepared through the stereoselective epoxidation of a suitable alkene precursor using a peroxy acid like this compound.
Similarly, lactones generated via the Baeyer-Villiger oxidation serve as important intermediates in the synthesis of a variety of natural products and pharmaceuticals. rsc.orgnih.govorganicchemistrytutor.com The ability to introduce an ester functionality into a cyclic system in a single, often high-yielding step, makes this a powerful tool for the construction of advanced intermediates. These lactone intermediates can then be further transformed through reduction, hydrolysis, or reaction with organometallic reagents to access a diverse range of molecular scaffolds. The synthesis of pharmaceutical intermediates, in general, often relies on the construction of optically active tertiary alcohols, for which chiral epoxides are excellent precursors. sumitomo-chem.co.jp
Future Perspectives and Emerging Research Areas in P Methoxyperbenzoic Acid Chemistry
Development of More Efficient and Sustainable Oxidation Systems
A significant thrust in contemporary chemical research is the development of environmentally benign and economically viable synthetic methods. In the context of oxidations using p-Methoxyperbenzoic acid, this translates to creating systems that are both highly efficient and sustainable.
One promising avenue is the exploration of catalytic systems that can regenerate the active oxidizing species in situ, thereby reducing the stoichiometric use of the peroxy acid. This approach aligns with the principles of green chemistry by minimizing waste. Research is also directed towards the use of more sustainable solvents, moving away from traditional chlorinated solvents towards greener alternatives like ionic liquids or even water, where feasible. The development of oxidation protocols that proceed under milder reaction conditions, such as ambient temperature and pressure, is another key objective. This not only reduces energy consumption but also enhances the safety profile of the reactions.
Recent studies have demonstrated the potential of using hydrogen peroxide in combination with catalysts to perform oxidations, offering a more sustainable alternative to pre-formed peroxy acids. While not directly involving MMPA as a starting material, these systems provide a conceptual framework for developing more sustainable oxidation processes that could be adapted for MMPA-mediated transformations.
Exploration of Novel Substrates and Reaction Types
The versatility of this compound as an oxidizing agent is well-established for a range of transformations, including epoxidation of alkenes and Baeyer-Villiger oxidation of ketones. However, the exploration of its reactivity with novel and more complex substrates remains an active area of research. Scientists are investigating the use of MMPA for the selective oxidation of previously challenging substrates, such as those containing multiple sensitive functional groups.
Furthermore, there is growing interest in expanding the repertoire of reaction types that can be effected by MMPA. This includes the development of novel C-H functionalization reactions, where a C-H bond is directly converted into a C-O bond. Such transformations are highly sought after as they offer a more direct and atom-economical approach to the synthesis of complex molecules. The oxidation of heteroatom-containing compounds, such as sulfides and amines, using MMPA is also being explored for the synthesis of valuable sulfoxides, sulfones, and N-oxides.
The following table summarizes some of the novel substrates and reaction types being investigated with peroxybenzoic acid derivatives:
| Substrate Class | Reaction Type | Potential Products |
| Complex polyfunctional molecules | Selective Oxidation | Functionalized intermediates for natural product synthesis |
| Unactivated C-H bonds | C-H Oxidation | Alcohols, ethers |
| Sulfides | Oxidation | Sulfoxides, Sulfones |
| Amines | Oxidation | N-oxides, Hydroxylamines |
Advancements in Catalytic and Asymmetric Oxidation Methodologies
The development of catalytic and, in particular, asymmetric oxidation methodologies is a cornerstone of modern organic synthesis. The ability to control the stereochemical outcome of a reaction is crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.
In the realm of MMPA chemistry, significant efforts are being dedicated to the design and synthesis of novel chiral catalysts that can mediate enantioselective oxidations. These catalysts, often based on transition metals or purely organic molecules (organocatalysts), create a chiral environment around the substrate, directing the oxidant to attack from a specific face and thus favoring the formation of one enantiomer over the other.
For instance, chiral manganese and iron complexes have shown promise in the asymmetric epoxidation of olefins using various oxidants, and similar principles are being applied to develop systems for MMPA. The use of chiral phase-transfer catalysts and chiral Brønsted acids is also being explored to achieve high levels of enantioselectivity in various oxidation reactions. These advancements are critical for the efficient and stereocontrolled synthesis of complex, biologically active molecules.
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of traditional batch chemistry with modern technologies like flow chemistry and high-throughput experimentation (HTE) is revolutionizing the way chemical reactions are developed and optimized. These technologies offer significant advantages in terms of safety, efficiency, and scalability.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents like peroxy acids. The small reactor volumes in flow systems also minimize the risks associated with exothermic reactions. The application of flow chemistry to MMPA-mediated oxidations is an emerging area that holds great promise for developing more robust and scalable synthetic processes.
High-throughput experimentation involves the parallel execution of a large number of reactions, enabling the rapid screening of reaction conditions, catalysts, and substrates. This approach can significantly accelerate the discovery and optimization of new oxidation protocols using this compound. By combining HTE with automated analysis techniques, researchers can quickly identify optimal conditions for a desired transformation, saving considerable time and resources. The data generated from HTE can also be used to build predictive models for reaction outcomes, further enhancing the efficiency of the research and development process.
The synergy between this compound chemistry and these advanced technologies is poised to drive significant innovation in the field of organic synthesis, enabling the development of more efficient, selective, and sustainable methods for the preparation of valuable chemical compounds.
Q & A
Q. What are the optimal laboratory conditions for synthesizing p-Methoxyperbenzoic acid?
- Methodological Answer : The synthesis typically involves the reaction of p-methoxybenzoic acid with hydrogen peroxide (H₂O₂) in the presence of a strong acid catalyst like methanesulfonic acid. Key parameters include:
- H₂O₂ concentration : Use 30% w/w for moderate yields; higher concentrations (e.g., 50%) may improve crystallinity but require careful temperature control .
- Catalyst : Methanesulfonic acid (5–10% v/v) enhances reaction efficiency by stabilizing intermediates .
- Purification : Dilute the reaction mixture with saturated ammonium sulfate to minimize solubility losses, followed by recrystallization from cold ether/hexane .
Q. How can researchers ensure the stability of p-Methoxyperbenzoic acid during storage and handling?
- Methodological Answer :
- Storage : Keep in airtight, amber-glass containers at –20°C to prevent thermal or photolytic decomposition .
- Handling : Use inert solvents (e.g., dichloromethane) during reactions to avoid unintended side reactions. Avoid prolonged exposure to aqueous acids or bases .
Q. What analytical techniques are recommended for verifying the purity of p-Methoxyperbenzoic acid?
- Methodological Answer :
- Titrimetry : Use iodometric titration to quantify active oxygen content .
- Chromatography : Thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:3) to monitor reaction progress .
- Spectroscopy : Confirm structural integrity via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (methoxy proton resonance at δ 3.8–4.0 ppm) .
Q. What safety precautions are critical when working with p-Methoxyperbenzoic acid?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of p-Methoxyperbenzoic acid in asymmetric epoxidation?
- Methodological Answer :
- DFT Calculations : Model the transition state using Gaussian or ORCA software to assess steric and electronic effects of the methoxy group on peracid reactivity .
- Molecular Dynamics : Simulate solvent interactions (e.g., in dichloromethane) to optimize enantioselectivity .
Q. What strategies resolve contradictions in reported reaction yields for p-Methoxyperbenzoic acid-mediated oxidations?
- Methodological Answer :
- Meta-Analysis : Systematically compare variables (e.g., solvent polarity, substrate steric bulk) across studies using tools like RevMan or PRISMA frameworks .
- Controlled Replication : Reproduce high-yield protocols under inert atmospheres to isolate oxygen-sensitive intermediates .
Q. How does the methoxy substituent influence the electrochemical behavior of p-Methoxyperbenzoic acid?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation potentials in acetonitrile/water mixtures to correlate substituent effects with redox activity .
- pH-Dependent Studies : Assess stability in buffered solutions (pH 3–8) to identify degradation pathways .
Q. What advanced spectroscopic methods characterize degradation products of p-Methoxyperbenzoic acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
